CDDO-Im

描述

Synthesis Analysis

The synthesis of CDDO-Im involves the modification of oleanolic acid, a naturally occurring substance found in many plants . The specific details of the synthesis process are not provided in the retrieved sources.Molecular Structure Analysis

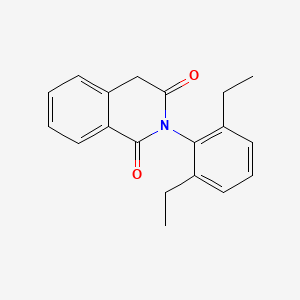

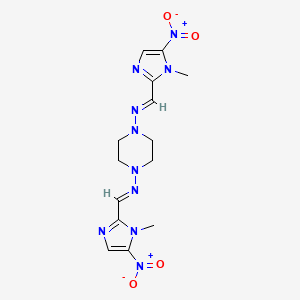

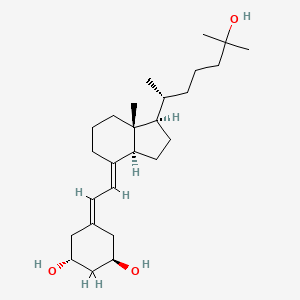

The molecular formula of CDDO-Im is C34H43N3O3 . The exact molecular structure is not provided in the retrieved sources.Chemical Reactions Analysis

CDDO-Im is known to form covalent adducts with the thiol groups of Cys residues in target proteins such as Keap1 and IκB kinase . It also covalently transacylates arginine and serine residues in GSTP and cross-links them to adjacent cysteine residues .Physical And Chemical Properties Analysis

CDDO-Im is a white to beige powder . It is soluble to 100 mM in DMSO . The molecular weight is 541.72 .科学研究应用

Cancer Prevention and Treatment

CDDO-Im is known to be a potent activator of Nrf2, a transcription factor that defends against endogenous or exogenous stressors . It has shown anti-inflammatory, pro-apoptotic, anti-proliferative, and cytoprotective properties . These properties make CDDO-Im effective in preventing carcinogenesis and cancer development . It’s particularly effective in preventing cancers with a strong link to inflammation, such as liver, colon, prostate, and gastric cancers .

Leukemia Treatment

CDDO-Im has been found to be highly active in suppressing cellular proliferation of human leukemia cell lines . In U937 leukemia cells, CDDO-Im induces monocytic differentiation, which is measured by increased cell surface expression of CD11b and CD36 .

Breast Cancer Treatment

CDDO-Im is also effective in suppressing the proliferation of human breast cancer cell lines . This makes it a potential therapeutic agent for breast cancer treatment.

Neurodegeneration Prevention

Due to its anti-inflammatory and cytoprotective properties, CDDO-Im could play a role in preventing neurodegenerative diseases . This is particularly relevant for diseases like Alzheimer’s and Parkinson’s, where inflammation and oxidative stress play a significant role.

Asthma Management

CDDO-Im’s anti-inflammatory properties could also be beneficial in managing asthma . By reducing inflammation in the airways, it could potentially help control asthma symptoms and improve lung function.

Emphysema Prevention

Emphysema is a lung condition that causes shortness of breath, and inflammation plays a key role in its progression. CDDO-Im’s anti-inflammatory properties could potentially help in preventing the development and progression of emphysema .

作用机制

Target of Action

The primary target of CDDO-Im is the Kelch-like erythroid cell-derived protein with CNC homology-associated protein 1 (Keap1) that regulates nuclear factor erythroid 2-related factor 2 (Nrf2) . Nrf2 acts as a master transcription factor for upregulation of antioxidant response genes .

Mode of Action

CDDO-Im interacts with its primary target, Keap1, leading to the activation of Nrf2 . This interaction results in the upregulation of several cytoprotective and detoxifying gene expressions, thereby increasing the sensitivity of the cells to oxidants and electrophiles . Apart from Keap1, CDDO-Im also interacts with several other targets such as PTEN, JAK1/STAT3, ErbB2, NF-kB, PPAR, mTOR, resulting in alterations in downstream events .

Biochemical Pathways

CDDO-Im affects various signaling pathways such as FLIP/TRAIL, caspase, SMAD, and mTOR . It enhances Nrf2-dependent autophagy , and its therapeutic effect is due to the upregulation of the master antioxidant transcription factor Nrf2 through the conformational change of Nrf2-repressing, Keap1 .

Result of Action

CDDO-Im exhibits prominent chondroprotective and anti-OA activities owing to its Nrf2 activation and autophagy-enhancing properties . It significantly alleviates TNF-α-induced apoptosis of primary human chondrocytes and extracellular matrix degradation . In a mouse OA model, administration of CDDO-Im effectively reduced knee joint cartilage erosion and serum levels of inflammatory cytokines IL-1 and IL-6 .

Action Environment

The action, efficacy, and stability of CDDO-Im can be influenced by environmental factors such as oxidative stress and inflammation . The compound’s effectiveness is enhanced under conditions of oxidative stress, as it activates Nrf2, a key player in the cellular defense mechanism against oxidative stress .

安全和危害

属性

IUPAC Name |

(4aR,6aR,6aS,6bR,8aS,12aS,14bS)-8a-(imidazole-1-carbonyl)-4,4,6a,6b,11,11,14b-heptamethyl-3,13-dioxo-4a,5,6,6a,7,8,9,10,12,12a-decahydropicene-2-carbonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C34H43N3O3/c1-29(2)10-12-34(28(40)37-15-14-36-20-37)13-11-33(7)26(22(34)18-29)23(38)16-25-31(5)17-21(19-35)27(39)30(3,4)24(31)8-9-32(25,33)6/h14-17,20,22,24,26H,8-13,18H2,1-7H3/t22-,24-,26-,31-,32+,33+,34-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ITFBYYCNYVFPKD-FMIDTUQUSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CCC2(CCC3(C(C2C1)C(=O)C=C4C3(CCC5C4(C=C(C(=O)C5(C)C)C#N)C)C)C)C(=O)N6C=CN=C6)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@]12CC[C@]3(CCC(C[C@H]3[C@H]1C(=O)C=C4[C@]2(CC[C@@H]5[C@@]4(C=C(C(=O)C5(C)C)C#N)C)C)(C)C)C(=O)N6C=CN=C6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C34H43N3O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60433315 | |

| Record name | 2-Cyano-3,12-dioxooleana-1,9(11)-dien-28-oic acid imidazolide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60433315 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

541.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

CDDO-Im | |

CAS RN |

443104-02-7 | |

| Record name | 2-Cyano-3,12-dioxooleana-1,9(11)-dien-28-oic acid imidazolide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60433315 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

A: 2-cyano-3,12-dioxooleana-1,9-dien-28-oyl imidazolide (CDDO-Im) exerts its effects through multiple mechanisms, primarily by activating the Nuclear factor erythroid 2-related factor 2 (Nrf2) pathway. [, , , , , , , , , , , , , , , , , , , , , , , , , , , ] It achieves this by covalently binding to Kelch-like ECH-associated protein 1 (Keap1), a negative regulator of Nrf2, leading to Nrf2 stabilization and translocation to the nucleus. [, , , , , , , , , , , , , , , , , , , , , , , , , , , ] This results in the upregulation of cytoprotective genes involved in antioxidant defense, detoxification, and anti-inflammatory responses. [, , , , , , , , , , , , , , , , , , , , , , , , , , , ] CDDO-Im also directly inhibits IκB kinase β (IKKβ), thereby blocking nuclear factor-κB (NF-κB) activation and downstream inflammatory responses. [, ]

ANone:

- Molecular Formula: C33H45N3O4 [, , , , , , , , , , , , , , , , , , , , , , , , , , , ]

- Molecular Weight: 547.72 g/mol [, , , , , , , , , , , , , , , , , , , , , , , , , , , ]

ANone: Structure-activity relationship (SAR) studies have identified key structural features in CDDO-Im contributing to its potent activity:

- Michael Acceptor Groups: The presence of α,β-unsaturated carbonyl systems (Michael acceptors) on both the A and C rings are essential for its activity. [] These groups facilitate covalent interactions with cysteine residues on Keap1, leading to Nrf2 activation. [, ]

- Nitrile Group: The cyano group at the C-2 position of the A ring is crucial for its potency. []

- C-17 Substituent: Modifications at the C-17 position, where the imidazolide group is attached, significantly impact the in vivo pharmacodynamic action of CDDO-Im. [] This suggests the importance of this position for optimizing its pharmacokinetic properties and target selectivity.

A: CDDO-Im possesses inherent stability challenges. [] While its methyl ester derivative, CDDO-Me (bardoxolone methyl), exhibits greater stability, CDDO-Im demonstrates superior potency. [, , ] Research efforts have focused on developing novel analogs with improved stability profiles. For instance, substituting the imidazolide group with pyridyl groups has yielded analogs with enhanced stability in human plasma and increased bioavailability in mice. []

A: CDDO-Im's potential to modulate drug-metabolizing enzymes like cytochrome P450 (CYP) enzymes remains to be fully elucidated. [] Its impact on drug transporters also requires further investigation. [] Understanding these interactions is crucial for predicting potential drug-drug interactions and optimizing therapeutic regimens when CDDO-Im is used in combination therapies.

ANone: CDDO-Im demonstrates potent anti-cancer activity both in vitro and in vivo:

- Induces apoptosis in various cancer cell lines, including leukemia, breast cancer, multiple myeloma, prostate cancer, liposarcoma, and pancreatic cancer. [, , , , , , , , , , , , , , , , , , , , , , , , , , , ]

- Inhibits tumorsphere formation, suggesting an effect on cancer stem cells. []

- Synergizes with other anti-cancer agents, such as bortezomib and TRAIL. [, ]

- Inhibits tumor growth in xenograft models of breast cancer, melanoma, and leukemia. [, , ]

- Reduces tumor burden in transgenic mouse models of chronic lymphocytic leukemia (CLL). [, ]

- Protects against aflatoxin-induced liver cancer in rats. [, ]

- Reduces immune cell infiltration and cytokine secretion in a mouse model of pancreatic cancer. []

- Protects against hyperoxic acute lung injury in mice. []

ANone: While CDDO-Im shows promise in preclinical models, the development of resistance remains a concern. Currently, specific mechanisms of resistance to CDDO-Im are not fully understood and require further investigation. Exploring potential resistance mechanisms and strategies to circumvent them are crucial for improving its therapeutic efficacy.

A: Understanding the safety profile of CDDO-Im is crucial for its clinical translation. Preclinical studies have revealed potential toxicity concerns, especially at higher doses. For instance, in a mouse model of CLL, high doses of CDDO-Im led to an initial surge in circulating B cells, and some mice succumbed after a few injections. [] This highlights the need for careful dose optimization and monitoring during clinical trials.

ANone: Various analytical methods are employed to characterize and quantify CDDO-Im:

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

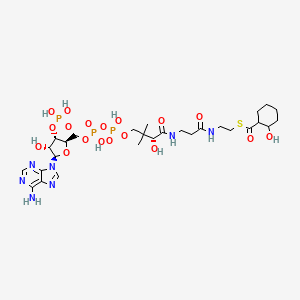

![TG(16:0/16:0/20:4(5Z,8Z,11Z,14Z))[iso3]](/img/structure/B1244625.png)

![(2-Methyl-[1,3]dioxolan-2-yl)-acetic acid [1-(3,4-dichloro-phenyl)-2,5-dimethyl-1H-pyrrol-3-ylmethylene]-hydrazide](/img/structure/B1244633.png)

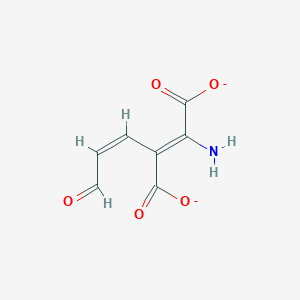

![3-[5-[(E)-(1H-tetrazol-5-ylhydrazono)methyl]-2-furyl]benzoic acid](/img/structure/B1244640.png)

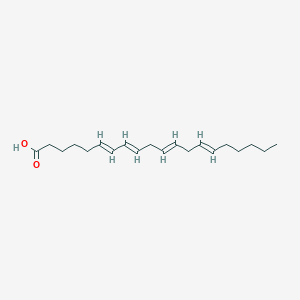

![(2S)-3-[4-(4-carbamoylpiperidine-1-carbonyl)oxyphenyl]-2-[[(2S)-4-methyl-2-[[2-(2-methylphenoxy)acetyl]amino]pentanoyl]amino]propanoic acid](/img/structure/B1244644.png)